

2-Methyltetrahydrothiophen-3-one: A Comprehensive Technical Review

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Compound of Interest

Compound Name: 2-Methyltetrahydrothiophen-3-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydrothiophen-3-one, also known as blackberry thiophenone, is a sulfur-containing heterocyclic compound that plays a significant role in the flavor and fragrance industry.[1][2] Its characteristic aroma, described as roasted meat, coffee, and fried onion, makes it a valuable component in recreating a variety of savory and sweet flavors.[1] Beyond its well-established use in food and perfumery, the thiophene scaffold is a recognized pharmacophore in medicinal chemistry, suggesting potential, yet largely unexplored, applications for **2-methyltetrahydrothiophen-3-one** in drug discovery and development.[3] This technical guide provides a comprehensive review of the current research on **2-methyltetrahydrothiophen-3-one**, covering its chemical properties, synthesis, biological significance, and applications, with a focus on quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

2-Methyltetrahydrothiophen-3-one is a cyclic ketone and a member of the tetrahydrothiophene class of compounds.[4] It is a colorless to pale yellow liquid with a distinct sulfurous, fruity, and berry-like odor.[5][6] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **2-Methyltetrahydrothiophen-3-one**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₈ OS	[3]
Molecular Weight	116.18 g/mol	[4]
CAS Number	13679-85-1	[4]
Appearance	Colorless to pale yellow liquid	[3]
Density	1.119 g/mL at 25 °C	[5]
Boiling Point	82 °C at 28 mmHg	[5]
Refractive Index	n _{20/D} 1.508	[5]
Solubility	Insoluble in water; soluble in alcohol and fats	[4]
Purity (by GC)	≥97%	[5]

Spectroscopic Data

The structural characterization of **2-methyltetrahydrothiophen-3-one** is supported by various spectroscopic techniques. The ¹³C NMR spectral data is summarized in Table 2.

Table 2: ¹³C NMR Spectral Data of **2-Methyltetrahydrothiophen-3-one**

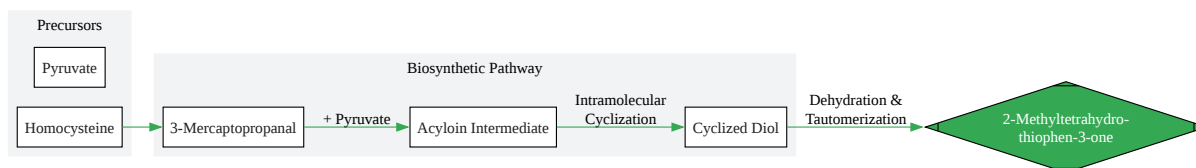
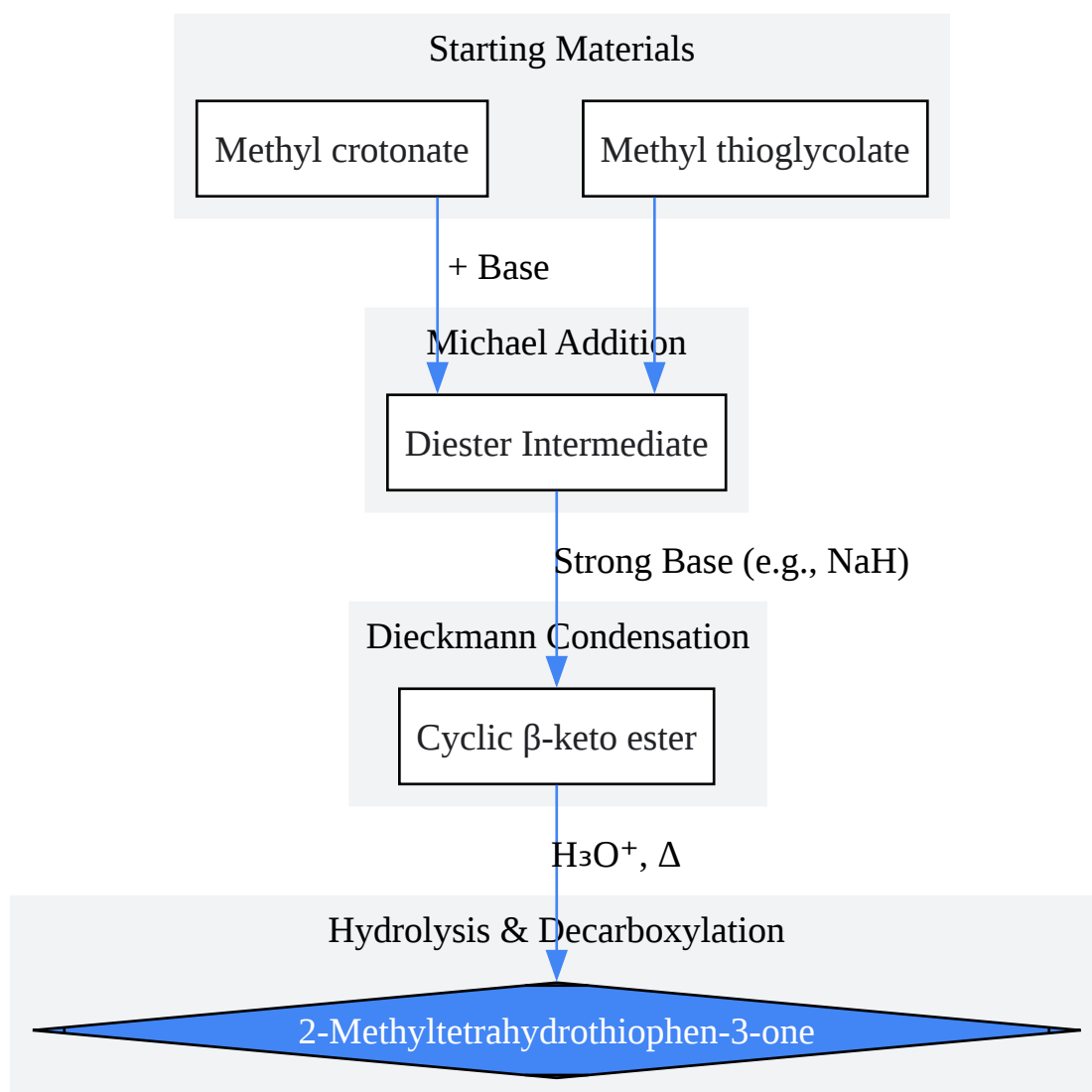
Chemical Shift (ppm)	Intensity
214.00	201.00
46.07	810.00
38.67	789.00
23.46	956.00
16.39	1000.00
Solvent: CDCl ₃ , Frequency: 100.40 MHz	

Synthesis of 2-Methyltetrahydrothiophen-3-one

While detailed experimental protocols for the direct chemical synthesis of **2-methyltetrahydrothiophen-3-one** are not extensively reported in publicly available literature, a plausible synthetic route can be inferred from the synthesis of its precursors, such as 2- and 4-carbomethoxy-3-oxotetrahydrothiophene.^[7] The key reaction in forming the tetrahydrothiophene ring is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β -keto ester.^[8]

Proposed Synthetic Pathway

A potential synthetic pathway for **2-methyltetrahydrothiophen-3-one** is outlined below. This pathway involves the Michael addition of a thiol to an α,β -unsaturated ester, followed by an intramolecular Dieckmann condensation to form the cyclic β -keto ester intermediate. Subsequent hydrolysis and decarboxylation would yield the target molecule.



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